Saccharin

Food Science Thermal Stability Shelf-Life

Saccharin (CAS 128-44-9, 81-07-2) is a non-nutritive sulfonamide sweetener distinguished by its exceptional thermal stability (up to 150°C) and broad pH tolerance (2–7), making it the only viable choice for baked goods and heat-sterilized products where aspartame degrades. Its high aqueous solubility (0.67 g/mL) enables concentrated syrups, while the favorable ADI (equivalent to 900 mg daily for a 60 kg adult) provides a wider safety margin than sucralose or stevia. For cost-effective, bitter-free formulations, a 10:1 cyclamate synergist blend potentiates sweetness. Procure ≥98% purity material suitable for food, beverage, and pharmaceutical applications.

Molecular Formula C7H5NO3S
Molecular Weight 183.19 g/mol
CAS No. 128-44-9; 81-07-2
Cat. No. B15558761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharin
CAS128-44-9; 81-07-2
Molecular FormulaC7H5NO3S
Molecular Weight183.19 g/mol
Structural Identifiers
InChIInChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
InChIKeyCVHZOJJKTDOEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 125 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 75 °F (NTP, 1992)
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/.
FREELY SOL IN WATER. /AMMONIUM SALT/
Slightly soluble in benzene, ethyl ether, chloroform;  soluble in acetone, ethanol
Slightly soluble in deuterated dimethylsulfoxide
1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol;  freely soluble in solution of alkali carbonates;  slightly soluble in chloroform, ether
Soluble in amyl acetate, ethyl acetate
For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page.
4 mg/mL at 25 °C

Saccharin (128-44-9) Procurement Guide: Technical Specifications and Comparative Performance Data for Food, Beverage and Industrial Applications


Saccharin (CAS 128-44-9, 81-07-2) is a non-nutritive, high-intensity artificial sweetener belonging to the sulfonamide class of compounds. It is most commonly used in its sodium and calcium salt forms [1]. Its defining characteristics are high potency, stability over a wide range of processing conditions, and extensive regulatory history [2].

Saccharin Selection Criteria: Why Substituting with Aspartame, Acesulfame K, Sucralose or Cyclamate Leads to Formulation and Performance Variability


Interchanging high-intensity sweeteners is not straightforward due to significant differences in thermal stability, pH tolerance, safety and regulatory profiles, and synergistic behavior [1]. For example, aspartame degrades under heat and acidic conditions [2], cyclamate exhibits high metabolic variability and is banned in major markets [3], and sucralose is more potent but faces evolving safety assessments and has a lower ADI [4]. These differences directly impact product shelf-life, target market viability, and formulation costs, making a generic substitution approach unsuitable for rigorous scientific or industrial use.

Saccharin (128-44-9) Comparative Performance Data: Head-to-Head Analysis vs. Leading Sweetener Alternatives


Thermal and pH Stability of Saccharin vs. Aspartame in Processed Food and Beverage Manufacturing

Saccharin demonstrates superior stability under thermal and acidic conditions compared to the widely used sweetener aspartame, which is known to degrade. Saccharin is stable across a pH range of 2 to 7 and at temperatures up to 150°C (302°F) [1]. In contrast, aspartame is only stable under cold conditions and breaks down at elevated temperatures and low pH, limiting its application [2].

Food Science Thermal Stability Shelf-Life

Hydrolytic Stability of Saccharin Under Prolonged High-Heat Processing

A 1951 study demonstrated that saccharin in aqueous buffered solutions at pH 3.3, 7.0, and 8.0 remains unaffected by heating at 100, 125, and 150°C for one hour [1]. This high level of hydrolytic stability provides a quantifiable advantage in manufacturing processes involving hot-fill or retort sterilization.

Food Processing Hydrolytic Stability Accelerated Shelf-Life Testing

Solubility Comparison of Saccharin Salts for Liquid Formulation Applications

Both the sodium and calcium salt forms of saccharin exhibit high water solubility, a critical parameter for liquid formulations. The aqueous solubility of both salts is approximately 0.67 g/mL [1]. This high solubility is advantageous for creating concentrated syrups and ensures rapid dissolution in beverage manufacturing.

Formulation Science Solubility Ingredient Functionality

Regulatory and Safety Benchmark: Saccharin ADI vs. Sucralose and Steviol Glycosides

Regulatory risk assessment, measured by the Acceptable Daily Intake (ADI), provides a quantifiable safety benchmark. The JECFA ADI for saccharin is 5 mg/kg bw/day, while EFSA increased its ADI to 9 mg/kg bw/day in 2024 [1]. For a 60 kg adult, this translates to a maximum daily intake of 900 mg [2]. Comparatively, sucralose has a JECFA ADI of 5 mg/kg bw/day (300 mg daily) and steviol glycosides have an ADI of 4 mg/kg bw/day (240 mg daily) [2].

Regulatory Toxicology Food Safety ADI

Quantified Synergistic Sweetness Enhancement and Bitterness Mitigation with Cyclamate Blends

Formulating saccharin with cyclamate in a specific ratio leads to quantifiable improvements in sensory profile. A taste panel study demonstrated that a 10:1 mixture of cyclamate to saccharin exhibits 'potentiation of sweetness' beyond the additive effect of its components and minimizes off-taste [1]. This is mechanistically supported by evidence that cyclamate inhibits the TAS2R bitter taste receptors activated by saccharin [2].

Flavor Science Sensory Analysis Synergy

Optimal Application Scenarios for Saccharin (128-44-9) Based on Comparative Performance Evidence


Thermally Processed Foods and Beverages (e.g., Baked Goods, Canned Fruits, Retort Products)

Saccharin's demonstrated stability at high temperatures (up to 150°C) and across a broad pH range (2-7) makes it the preferred non-nutritive sweetener for products requiring heat sterilization or baking, where aspartame would degrade and lose sweetness [1].

High-Volume, Low-Calorie Liquid Formulations (e.g., Soft Drinks, Syrups, Fountain Beverages)

The high aqueous solubility (0.67 g/mL) of saccharin salts enables the creation of stable, concentrated syrups for the beverage industry. Furthermore, its favorable ADI (allowing up to 900 mg daily for a 60 kg adult) provides a larger safety margin for products with high consumer intake compared to alternatives like sucralose or stevia [2].

Blended Sweetener Systems for Superior Taste Profile Development

For manufacturers seeking to mitigate the bitter aftertaste of saccharin while maintaining cost-effectiveness and sweetness intensity, the evidence supports using saccharin in a synergistic blend with cyclamate (e.g., a 10:1 ratio) [3]. This specific combination not only masks the off-taste but also potentiates overall sweetness [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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